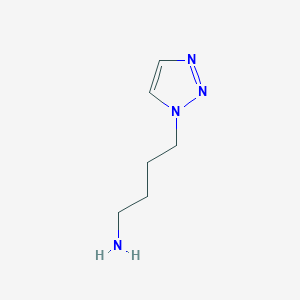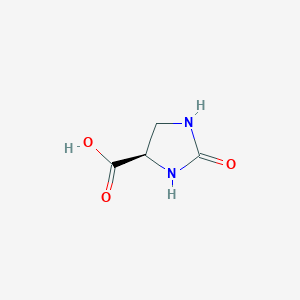![molecular formula C19H22N2O B2547060 5,6-dimethyl-1-(3-(m-tolyloxy)propyl)-1H-benzo[d]imidazole CAS No. 637745-34-7](/img/structure/B2547060.png)
5,6-dimethyl-1-(3-(m-tolyloxy)propyl)-1H-benzo[d]imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6-dimethyl-1-(3-(m-tolyloxy)propyl)-1H-benzo[d]imidazole is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of benzimidazole derivatives, which have been extensively studied for their biological activities.
Aplicaciones Científicas De Investigación
Luminescence Sensing Applications
Research on dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks has demonstrated potential applications in luminescence sensing. These frameworks exhibit selective sensitivity to benzaldehyde-based derivatives, making them promising candidates for fluorescence sensors for these chemicals (Shi et al., 2015).
Antioxidant and Antimicrobial Activities
The synthesis and evaluation of benzylideneoxazoles, -thiazoles, and -imidazoles derived from 2,6-di-tert-butylphenol have revealed their potential as dual inhibitors of 5-lipoxygenase and cyclooxygenase. Some of these compounds show promise in anti-inflammatory models, highlighting their potential antioxidant and antimicrobial activities (Unangst et al., 1994).
Analytical Chemistry Applications
The availability of dimethyl derivatives of imidazolinone herbicides has facilitated the development of efficient and multiresidue gas chromatographic methods for the trace level analysis of these herbicides in various matrices, including water, soybean, and soil. This represents a significant advancement in analytical techniques for environmental monitoring and agricultural science (Anisuzzaman et al., 2000).
Coordination Polymers for Sorption and Sensing
The assembly of imidazole-containing ligands with different transition metal salts has led to the creation of new coordination polymers with potential applications in sorption and photoluminescence. These materials display selective adsorption of CO2 over N2 and can probe acetone molecules via fluorescence quenching, offering promising avenues for environmental sensing and catalysis (Deng et al., 2017).
Synthesis and Reactivity of Imidazole Derivatives
Research into the syntheses and reactions of imidazole derivatives, including the exploration of new synthetic routes and the study of their reactivity, contributes to the broader understanding of heterocyclic chemistry. This knowledge can be applied in the development of new materials, pharmaceuticals, and catalytic processes, demonstrating the versatility and importance of imidazole derivatives in scientific research (Ferguson & Schofield, 1975).
Propiedades
IUPAC Name |
5,6-dimethyl-1-[3-(3-methylphenoxy)propyl]benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O/c1-14-6-4-7-17(10-14)22-9-5-8-21-13-20-18-11-15(2)16(3)12-19(18)21/h4,6-7,10-13H,5,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPUQGJXKXNZPBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCCN2C=NC3=C2C=C(C(=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)butyramide](/img/structure/B2546987.png)
![2-(1-Methyl-1H-pyrazol-3-yl)-1H-benzo[d]imidazole](/img/structure/B2546988.png)





![3-(3,4-Dimethylphenyl)-1-(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)propan-1-one](/img/structure/B2546998.png)

![Ethyl 4-[4-methyl-6-(methylsulfanyl)-2-(propan-2-yl)pyrimidine-5-amido]benzoate](/img/structure/B2547000.png)